N'-2-Hexen-1-ylidene-4-nitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-2-Hexen-1-ylidene-4-nitrobenzohydrazide is an organic compound with the molecular formula C13H15N3O3. It is a derivative of benzohydrazide, characterized by the presence of a nitro group at the 4-position of the benzene ring and a hexenylidene group at the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-2-Hexen-1-ylidene-4-nitrobenzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and 2-hexenal. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-2-Hexen-1-ylidene-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N’-2-Hexen-1-ylidene-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’-2-Hexen-1-ylidene-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-tubercular activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N’-2-Hexen-1-ylidene-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or disrupt cellular processes, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(1,3-dithiolan-2-ylidene)-4-nitrobenzohydrazide: Another derivative of benzohydrazide with a dithiolan group instead of a hexenylidene group.
4-nitrobenzohydrazide: The parent compound without the hexenylidene group.
Uniqueness
N’-2-Hexen-1-ylidene-4-nitrobenzohydrazide is unique due to the presence of the hexenylidene group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H15N3O3 |
---|---|
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
N-[(E)-[(E)-hex-2-enylidene]amino]-4-nitrobenzamide |
InChI |
InChI=1S/C13H15N3O3/c1-2-3-4-5-10-14-15-13(17)11-6-8-12(9-7-11)16(18)19/h4-10H,2-3H2,1H3,(H,15,17)/b5-4+,14-10+ |
InChI-Schlüssel |
MOMJYOVIQDZCIE-ONKXOGLGSA-N |
Isomerische SMILES |
CCC/C=C/C=N/NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CCCC=CC=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.